4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

Übersicht

Beschreibung

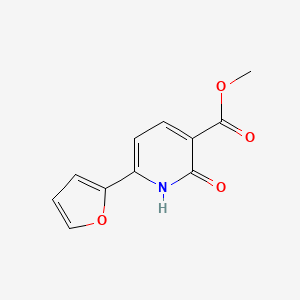

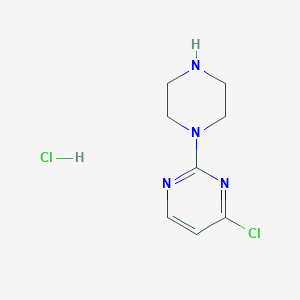

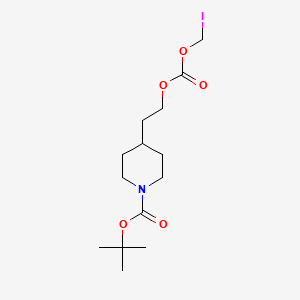

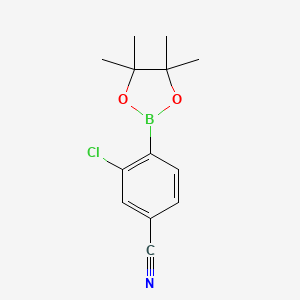

“4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 634469-41-3. It has a molecular weight of 235.12 . The IUPAC name for this compound is 4-chloro-2-(1-piperazinyl)pyrimidine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is 1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” include a molecular weight of 235.12 .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonists

The compound has been utilized in the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, acting as antagonists to the human A₃ adenosine receptor. These molecules exhibit potential for intravenous applications due to their improved solubility and stability at physiological pH, facilitating their use in therapeutic interventions for diseases related to adenosine receptor dysregulation (Baraldi et al., 2012).

Rho Kinase Inhibitors

Another application involves its role in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process highlights its utility in developing treatments for central nervous system disorders, emphasizing its importance in the discovery of compounds with potential therapeutic benefits (Wei et al., 2016).

Tyrosine Kinase Activity Inhibition

The compound has been integral in the synthesis of radiolabeled and stable-isotope-labeled versions of PD0205520, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) for cancer treatment. This application underscores its value in drug development and pharmacokinetic studies (Zhang et al., 2005).

Protein Kinase Inhibition

It also contributes to the preparation of protein kinase inhibitors, exemplified by the synthesis of CTx-0152960 and its piperazinyl analogue, CTx-0294885. These compounds, developed using a hybrid flow and microwave approach, highlight its role in creating potent inhibitors with enhanced yields and reduced purification requirements, potentially beneficial for treating various cancers (Russell et al., 2015).

Anticancer Agents

Additionally, thieno[3,2-d]pyrimidines containing a piperazine unit have been synthesized as putative anticancer agents. This research illustrates the compound's application in generating new molecular entities based on protein tyrosine kinase inhibitor structures, offering prospects for cancer therapy (Min, 2012).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” are not mentioned in the search results, research into the synthesis and applications of piperazine derivatives is ongoing . This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities .

Eigenschaften

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVIHVWFUKMIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671806 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride | |

CAS RN |

634469-41-3 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)